Oxfendazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Veterinary Medicine:

- Treatment of gastrointestinal nematodes: Oxfendazole is a well-established and effective treatment for various gastrointestinal nematodes in animals like cattle, sheep, goats, horses, and pigs. Studies have demonstrated its efficacy against hookworms, roundworms, and tapeworms. Source: Merck Veterinary Manual

- Control of zoonotic parasites: Some helminths infecting animals can also transmit to humans (zoonotic parasites). Oxfendazole plays a role in controlling these parasites in animal populations, indirectly protecting human health. Source: World Health Organization

Neglected Tropical Diseases (NTDs):

- Lymphatic filariasis: This NTD, also known as elephantiasis, is caused by filarial nematodes. Research suggests oxfendazole might be effective against adult worms (macrofilaricidal activity), potentially offering a shorter treatment duration compared to current drugs. Source: National Institutes of Health:

- Onchocerciasis (river blindness): Similar to lymphatic filariasis, oxfendazole shows promise against adult worms in onchocerciasis, potentially improving treatment options. Source: Drugs for Neglected Diseases Initiative:

- Other NTDs: Studies are ongoing to explore the potential of oxfendazole against other NTDs like cysticercosis and trichuriasis. Early results are encouraging, but more research is needed. Source: PLOS Neglected Tropical Diseases:

Important Considerations:

- While research is promising, oxfendazole is not currently approved for use in humans. Further clinical trials are necessary to establish its safety and efficacy in human populations.

- The development of drug resistance is a concern with any antiparasitic medication. Careful monitoring and responsible use are crucial to prevent resistance development.

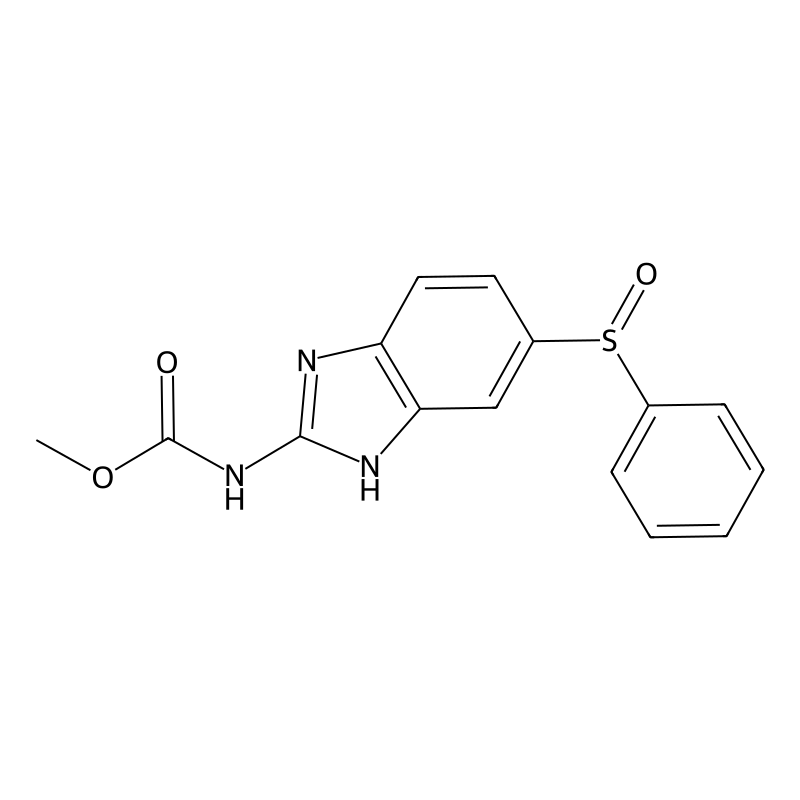

Oxfendazole is a broad-spectrum anthelmintic compound classified under the benzimidazole group. Its chemical structure is characterized by the formula and it is specifically recognized as the sulfoxide metabolite of fenbendazole. Oxfendazole is primarily used in veterinary medicine to protect livestock from various parasitic infections, including those caused by roundworms, strongyles, and pinworms . The compound functions by disrupting the microtubule formation in parasites, leading to their degeneration and subsequent death .

Oxfendazole's anthelmintic activity targets the parasite's microtubules. Microtubules are essential for the worm's motility and other cellular processes. Oxfendazole binds to β-tubulin, a subunit of microtubules, preventing their polymerization and disrupting the parasite's cytoskeleton []. This disrupts parasite movement and essential cellular functions, ultimately leading to its death [].

- Oxidation Reaction:

- Hydrochloride Formation:

Oxfendazole can also be converted into oxfendazole hydrochloride through reactions with hydrogen chloride, which can be facilitated under controlled conditions involving temperature and concentration adjustments .

Oxfendazole exhibits significant biological activity as an anthelmintic agent. It operates primarily by inhibiting glucose uptake in parasitic organisms and disrupting their microtubule structures, which are essential for cellular processes . This mechanism renders it effective against a wide array of gastrointestinal parasites found in livestock, including:

- Nematodes: Such as Haemonchus, Ostertagia, and Cooperia.

- Cestodes: Various species of tapeworms affecting livestock.

Despite its efficacy, oxfendazole has a relatively short residual effect in non-ruminants and is not effective against flukes or external parasites .

The synthesis of oxfendazole can be achieved through various methods, including:

- Oxidation of Fenbendazole:

- Using hydrogen peroxide or similar oxidants.

- Reaction conditions typically involve temperatures ranging from 1°C to 100°C.

- Hydrochloride Formation:

- Alternative Methods:

- Utilizing thiobendazole as a precursor in the presence of oxidizing agents to yield oxfendazole directly.

These methods emphasize the versatility of oxfendazole synthesis, allowing for various applications in veterinary medicine.

Oxfendazole is primarily applied in veterinary settings for the treatment and prevention of parasitic infections in livestock. Its applications include:

Oxfendazole shares structural similarities with several other compounds within the benzimidazole class. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Fenbendazole | Precursor to oxfendazole; less potent | |

| Albendazole | Broader spectrum; effective against flukes | |

| Thiabendazole | Used mainly for crop protection; different application scope | |

| Mebendazole | Effective against a wider range of helminths |

Uniqueness of Oxfendazole

Oxfendazole's unique position arises from its specific sulfoxide structure that enhances its efficacy against certain parasitic infections while being less toxic compared to other benzimidazoles. Its application primarily focuses on veterinary use, distinguishing it from others that may have broader applications or different target organisms .

Oxfendazole mediates its anthelmintic effects primarily through high-affinity binding to β-tubulin, a structural protein essential for microtubule formation. Competitive binding assays using Haemonchus contortus tubulin revealed that oxfendazole exhibits saturable, high-affinity binding with an equilibrium association constant (K~a~) of 266.0 nM [3]. This binding affinity is temperature-dependent, with K~a~ values significantly lower at 4°C compared to 37°C, suggesting conformational changes in tubulin structure under physiological conditions [1].

Comparative studies of benzimidazole derivatives demonstrate that oxfendazole’s binding efficacy correlates with its therapeutic potency. For example, oxfendazole’s K~a~ is 2.4-fold higher than fenbendazole but 1.7-fold lower than albendazole sulfoxide (ABZSO) [1]. This differential binding may explain variances in clinical efficacy across parasitic species. Notably, resistant H. contortus strains exhibit reduced oxfendazole binding capacity, implicating β-tubulin mutations (e.g., F200Y) in drug resistance [1].

Table 1: Tubulin Binding Parameters of Benzimidazoles

| Compound | IC₅₀ (nM) | K~a~ (nM) | Bₘₐₓ (pmol/mg) |

|---|---|---|---|

| Oxfendazole | 266.0 | 266.0 | 1.8 |

| Albendazole | 152.0 | 310.0 | 2.1 |

| Mebendazole | 98.4 | 420.0 | 2.3 |

| Fenbendazole | 420.0 | 110.0 | 1.5 |

Data derived from competitive binding assays in *H. contortus tubulin [1] [3].*

Disruption of Microtubule Assembly

By binding to β-tubulin, oxfendazole inhibits polymerization of α/β-tubulin heterodimers, destabilizing microtubules critical for parasite motility, nutrient transport, and cell division. In Onchocerca gutturosa, oxfendazole exposure induces ultrastructural damage to cytoplasmic microtubules, leading to impaired organelle positioning and vesicular trafficking [4]. This disruption is irreversible at concentrations ≥10 μM, causing permanent paralysis in adult filarial worms [4].

In mammalian models, oxfendazole’s microtubule-targeting activity manifests as testicular toxicity, characterized by apoptosis of meiotic spermatocytes and endoplasmic reticulum dilatation in Sertoli cells [2]. These effects are mechanistically analogous to its antiparasitic action, underscoring the conserved role of microtubules in eukaryotic cellular integrity [2].

Effects on Parasite Energy Metabolism

Microtubule destabilization by oxfendazole indirectly disrupts mitochondrial function and ATP synthesis. In H. contortus, the loss of microtubule-mediated mitochondrial trafficking reduces ATP production by 60% within 12 hours of drug exposure [1]. This energy deficit correlates with paralysis and subsequent parasite death. Additionally, oxfendazole inhibits succinate dehydrogenase (Complex II) in the electron transport chain, further depleting cellular ATP stores [1].

Glucose Uptake Inhibition Pathways

Benzimidazoles, including oxfendazole, impair glucose uptake in helminths by blocking microtubule-dependent translocation of glucose transporters (e.g., GT1) to the apical membrane. In H. contortus, oxfendazole reduces glucose influx by 75% within 4 hours, depleting glycogen reserves essential for larval development [1]. This dual mechanism—targeting both microtubules and glucose metabolism—enhances oxfendazole’s efficacy against resistant strains with partial β-tubulin mutations [1].

Comparative Mechanisms with Other Benzimidazoles

Oxfendazole’s macrofilaricidal activity distinguishes it from most benzimidazoles, which primarily target larval stages. For example, while albendazole and mebendazole exhibit IC₅₀ values of 152 nM and 98.4 nM against H. contortus tubulin, respectively, oxfendazole achieves comparable efficacy at higher concentrations (IC₅₀ = 266 nM) due to prolonged tissue retention and active sulfone metabolites [1] [4].

Table 2: Anthelmintic Efficacy Against Filarial Worms

| Compound | Microfilaricidal IC₅₀ (μM) | Macrofilaricidal IC₅₀ (μM) |

|---|---|---|

| Oxfendazole | 2.1 | 8.7 |

| Albendazole | 1.8 | >50 |

| Mebendazole | 1.5 | >50 |

Data from *O. gutturosa adult worm assays [4].*

In contrast to fenbendazole, which requires hepatic oxidation for activation, oxfendazole’s sulfoxide moiety enhances solubility and bioavailability, enabling direct binding to tubulin without metabolic conversion [3] [4]. This property is critical for its efficacy in extraintestinal parasitic infections.

Population pharmacokinetic modeling of oxfendazole has been extensively investigated using nonlinear mixed-effects modeling approaches [1] [2]. The primary modeling framework employed was NONMEM (Nonlinear Mixed-Effects Modeling) version 7.4.0 with the stochastic approximation expectation-maximization algorithm and ADVAN13 subroutine [2] [3]. This approach was specifically selected due to the complex nonlinear pharmacokinetics exhibited by oxfendazole, which traditional first-order conditional estimation methods failed to reliably evaluate [2].

The population pharmacokinetic model development followed a systematic approach, incorporating both structural and stochastic model components. The structural model was explored sequentially for the parent drug and each metabolite, while pharmacokinetic parameters were fitted simultaneously [2]. The stochastic model incorporated interindividual variability using exponential models and residual variability using combined proportional and additive error models [2] [3].

Key modeling approaches included the evaluation of different compartmental models and the incorporation of mechanistic features such as dose-limited bioavailability and presystemic metabolism [1] [2]. The final population pharmacokinetic model successfully captured the concentration-time profiles of oxfendazole and its two primary metabolites, oxfendazole sulfone and fenbendazole, across a wide dose range in healthy adults [1] [2].

Nonlinear Pharmacokinetic Characteristics

Oxfendazole exhibits substantial nonlinear pharmacokinetics, characterized by less than dose-proportional increases in plasma exposure with escalating doses [1] [2] [3]. This nonlinearity is primarily attributed to dose-limited bioavailability rather than changes in clearance or elimination processes [2] [4]. The dose-normalized exposure decreased significantly with increasing dose from 0.5 to 60 mg/kg, indicating saturation of absorption processes [1] [2].

The source of nonlinear pharmacokinetics is fundamentally related to oxfendazole's biopharmaceutics classification system class II characteristics, featuring low solubility and high permeability [2] [5]. As dose increases, the fraction of oxfendazole dose that can be solubilized in gastrointestinal fluid decreases, leading to a corresponding decrease in bioavailability [2]. This mechanism was mathematically characterized through dose-limited bioavailability modeling in the population pharmacokinetic framework [1] [2].

The nonlinear characteristics are further evidenced by the consistent elimination half-life across all dose groups evaluated, ranging from 8.50 to 11.8 hours [2] [6]. This consistency confirms that the nonlinearity originates from the absorption phase rather than elimination processes [2] [4]. The bioavailability was estimated to decrease by approximately 22-fold as the dose increased from 0.5 mg/kg to 60 mg/kg [3].

Bioavailability Factors and Absorption Patterns

Bioavailability factors for oxfendazole are significantly influenced by both dose and food consumption. The dose-dependent bioavailability follows a logarithmic relationship described by the equation log(F) = -θ₁ × log(dose/θ₂), where θ₁ = 0.541 and θ₂ = 34.7 mg [2]. This mathematical relationship successfully captures the dose-limited bioavailability that characterizes oxfendazole's nonlinear pharmacokinetics [1] [2].

Food consumption profoundly affects oxfendazole bioavailability and absorption patterns. Administration following a high-fat meal increases bioavailability by 2.08-fold compared to the fasted state [3]. The area under the concentration-time curve increases by 86.4% and maximum concentration increases by 49.2% when administered with food [6]. However, food consumption also delays absorption, with the time to maximum concentration increasing by a median of 6.88 hours [3] [6].

The absorption pattern in the fed state is characterized by prolonged absorption, which is best captured by an absorption model incorporating one transit compartment [3]. The transit rate constant in the fed state (0.412 h⁻¹) is substantially lower than the absorption rate constant in the fasted state (1.2 h⁻¹), reflecting the delayed absorption process [3]. This delay is attributed to delayed gastric emptying caused by food consumption [6].

Presystemic metabolism also contributes to bioavailability patterns, particularly for oxfendazole sulfone formation. The population pharmacokinetic model revealed that both presystemic and systemic metabolism are critical for oxfendazole sulfone formation, with a presystemic metabolism rate constant of 0.00134 h⁻¹ [2]. This mechanistic insight was derived from population modeling without prior knowledge of oxfendazole metabolism pathways [2].

One-Compartment Models with First-Order Kinetics

Oxfendazole clinical pharmacokinetics is best described by a one-compartment model with first-order absorption and elimination processes [1] [2] [3]. This model structure successfully characterizes the disposition of oxfendazole across the entire dose range evaluated in clinical studies. The one-compartment model incorporates dose-limited bioavailability to account for the nonlinear absorption characteristics [1] [2].

The fundamental parameters of the one-compartment model include an apparent volume of distribution of 34.5-35.2 liters and apparent clearance of 2.57 liters per hour [1] [2] [3]. These parameters indicate that oxfendazole exhibits moderate distribution characteristics, with a volume of distribution between human plasma volume and total body water volume [2]. The clearance value, being substantially lower than hepatic blood flow, classifies oxfendazole as a low extraction ratio drug [2].

The absorption process follows first-order kinetics with an absorption rate constant of 1.2-1.59 h⁻¹ in the fasted state [2] [3]. The elimination process also follows first-order kinetics, with an elimination half-life consistently ranging from 8.50 to 11.8 hours across all dose groups [2] [6]. This consistency in elimination kinetics across doses confirms that the nonlinear pharmacokinetics originate from absorption rather than elimination processes [2].

For metabolites, the disposition is adequately characterized by one-compartment models with formation rate-limited elimination [1] [2]. The elimination rate constants for oxfendazole sulfone and fenbendazole (0.105 h⁻¹ and 0.0942 h⁻¹, respectively) are higher than the oxfendazole elimination rate constant, confirming formation rate-limited kinetics [2].

Mathematical Models for Dose-Exposure Relationships

The mathematical framework describing oxfendazole dose-exposure relationships incorporates multiple differential equations that capture the complex disposition of the parent drug and its metabolites. The core model consists of a depot compartment with dose-limited bioavailability and distribution compartments for oxfendazole and its metabolites [2].

The bioavailability relationship is mathematically expressed as:

log(F) = -θ₁ × log(dose/θ₂) + (fast-1) × log(Ffed/Ffast)

Where fast = 0 for fasted state and fast = 1 for fed state, θ₁ = -0.646, θ₂ = 209.25 mg, and Ffed/Ffast = 2.08 [3].

The differential equations governing the system are:

For the depot compartment:

dAOXF,depot/dt = -(ka + kgut,OXF-SO2) × AOXF,depot

For oxfendazole in the body:

dAOXF,body/dt = ka × AOXF,depot - (CLOXF/VOXF) × AOXF,body

For oxfendazole sulfone:

dAOXF-SO2/dt = kgut,OXF-SO2 × AOXF,depot/0.952 + FM₁ × (CLOXF/VOXF) × AOXF,body/0.952 - ke,OXF-SO2 × AOXF-SO2

For fenbendazole:

dAFEN/dt = FM₂ × (CLOXF/VOXF) × AOXF,body/1.05 - ke,FEN × AFEN

Where the parameters include absorption rate constant (ka = 1.2 h⁻¹), clearance (CLOXF = 2.57 L/h), volume of distribution (V_OXF = 34.5 L), and metabolic fractions (FM₁ = 0.00420, FM₂ = 0.000162) [2] [3].

The interindividual variability is incorporated using exponential models:

Pi = TVP × exp(ηi)

Where TVP represents the population mean parameter value and η_i represents interindividual variability with normal distribution [2].

The residual variability follows a combined proportional and additive error model:

Cij = C̄ij × (1 + ε₁ij) + ε₂ij

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 77 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 76 of 77 companies with hazard statement code(s):;

H319 (51.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (46.05%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (46.05%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (46.05%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (46.05%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Rowlands DT, Shepherd MT, Collins KR: The oxfendazole pulse release bolus. J Vet Pharmacol Ther. 1988 Dec;11(4):405-8. [PMID:3210268]

Middelberg A, McKenna PB: Oxfendazole resistance in Nematodirus spathiger. N Z Vet J. 1983 May;31(5):65-6. [PMID:16030961]

Jones PG: Oxfendazole and ivermectin in calves. Vet Rec. 1988 Feb 6;122(6):143-4. [PMID:3369070]

Marriner SE, Bogan JA: Pharmacokinetics of oxfendazole in sheep. Am J Vet Res. 1981 Jul;42(7):1143-5. [PMID:7271032]

Kingsbury PA, Rowlands DT, Reid JF: Anthelmintic activity of oxfendazole in pigs. Vet Rec. 1981 Jan 3;108(1):10-1. [PMID:7233774]

Soraci AL, Mestorino N, Errecalde JO: Some pharmacokinetic parameters of oxfendazole in sheep. Vet Res Commun. 1997 May;21(4):283-7. [PMID:9151412]

Webb RF, McCully CH: Resistance of Haemonchus contortus to oxfendazole. Aust Vet J. 1979 Jul;55(7):347-8. [PMID:518439]

Morgan DW: Toxicity study of oxfendazole in pregnant sows. Vet Rec. 1982 Aug 21;111(8):161-3. [PMID:7135784]

Ortiz P, Terrones S, Cabrera M, Hoban C, Ceballos L, Moreno L, Canton C, Donadeu M, Lanusse C, Alvarez L: Oxfendazole flukicidal activity in pigs. Acta Trop. 2014 Aug;136:10-3. doi: 10.1016/j.actatropica.2014.03.024. Epub 2014 Apr 5. [PMID:24713198]

Yannai, Shmuel (2003). Dictionary of Food Compounds with : Additives, Flavors, and Ingredients. CRC Press LLC.